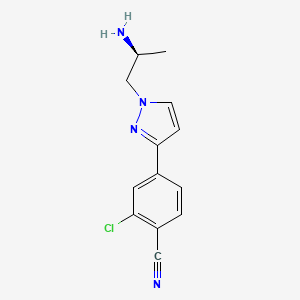

(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile

Description

(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (CAS: 1297537-41-7) is a chiral organic compound characterized by a pyrazole ring linked to a 2-chlorobenzonitrile moiety via an (S)-configured 2-aminopropyl chain. It is a critical intermediate in synthesizing Darolutamide (ODM-201, BAY-1841788), a next-generation androgen receptor antagonist approved for non-metastatic castration-resistant prostate cancer (nmCRPC) .

Properties

IUPAC Name |

4-[1-[(2S)-2-aminopropyl]pyrazol-3-yl]-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4/c1-9(16)8-18-5-4-13(17-18)10-2-3-11(7-15)12(14)6-10/h2-6,9H,8,16H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGPHFTKXGETE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175168 | |

| Record name | 4-[1-[(2S)-2-Aminopropyl]-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-41-7 | |

| Record name | 4-[1-[(2S)-2-Aminopropyl]-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-[(2S)-2-Aminopropyl]-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[1-(2-Aminopropyl)-1H-pyrazol-3-yl]-2-chlorobenzonitrile, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVW497QYR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile, a compound with the molecular formula C₁₃H₁₃ClN₄ and a molecular weight of approximately 260.72 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a chlorobenzonitrile moiety , contributing to its unique chemical properties. Its chirality, due to the presence of one stereocenter, may influence its biological interactions and pharmacological profile .

Biological Activity

Research indicates that this compound exhibits significant biological activity related to cholesterol metabolism and transport. It is believed to interact with specific receptors or enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may influence cholesterol homeostasis by modulating receptor activity or enzyme function involved in lipid metabolism .

Interaction Studies

Interaction studies have highlighted the compound's potential binding affinities with various biological targets. Techniques such as molecular docking and binding assays are often employed to assess these interactions. The following table summarizes some notable compounds that share structural features with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(1-Aminopyrazol-3-yl)benzonitrile | Similar pyrazole and benzonitrile structure | Lacks chlorine substitution |

| 2-Chloro-N-(2-pyridinyl)benzamide | Contains a chlorinated benzene but different nitrogen heterocycles | Different biological activity profile |

| 5-Amino-3-methylpyrazole | Contains a pyrazole ring but lacks benzonitrile | Potentially different pharmacological effects |

This table illustrates the uniqueness of this compound in its combination of functional groups and stereochemistry, which may confer distinct biological activities compared to related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cholesterol Metabolism : A study demonstrated that this compound significantly affects cholesterol levels in vitro, suggesting its role as a modulator of lipid metabolism .

- Receptor Binding Affinity : Another research effort utilized radiolabeled binding assays to investigate the compound's affinity for specific receptors involved in metabolic pathways. Results indicated promising binding profiles that warrant further exploration .

- Pharmacological Potential : Ongoing pharmacological assessments are being conducted to evaluate the therapeutic potential of this compound in metabolic disorders, particularly those related to dyslipidemia .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Appearance : Off-white to white crystalline powder .

- Purity : ≥98% (with any single impurity ≤0.5%) .

- Synthesis: Produced via a scalable process using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents, achieving a high yield (95.8%) and purity (99.7%) .

Pharmacological Role :

As a key intermediate, its stereochemistry and structural features are crucial for the activity of Darolutamide, which exhibits high binding affinity to the androgen receptor and reduced blood-brain barrier penetration compared to earlier analogs like enzalutamide .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Pharmacological Relevance

- The (S)-configured aminopropyl group in the target compound enhances stereoselective binding to the androgen receptor, a feature absent in non-chiral analogs like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile .

- Darolutamide’s reduced central nervous system (CNS) side effects (e.g., seizures) compared to enzalutamide are partially attributed to structural modifications originating from the target compound’s design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Mannich Reactions : For introducing amine-containing side chains (e.g., 2-aminopropyl groups) to pyrazole rings. Optimized conditions (e.g., solvent selection, temperature) can achieve yields >90% .

- Condensation Reactions : Pyrazole intermediates are often coupled with chlorobenzonitrile derivatives using catalysts like Pd for C–N bond formation. For example, 3-chlorobenzaldehyde has been used in analogous syntheses with ~47% yield, suggesting room for optimization .

- Chiral Resolution : The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis, ensuring enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, pyrazole protons resonate at δ 6.5–8.0 ppm, while benzonitrile carbons appear at ~115 ppm .

- LC-MS : Validates molecular weight (e.g., m/z 276.5 [M+H]+) and detects impurities .

- Elemental Analysis : Ensures stoichiometric accuracy (e.g., C: 56.1%, H: 4.2%, N: 19.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (S)-enantiomer during synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for pyrazole coupling, while chiral solvents or additives (e.g., L-proline) may improve enantioselectivity .

- Catalyst Selection : Palladium complexes or organocatalysts can accelerate C–N bond formation. For example, Pd(PPh₃)₄ increased yields by 20% in similar triazole syntheses .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks during chiral resolution steps .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Dose-Response Studies : Re-evaluate potency (e.g., IC₅₀) under standardized in vitro conditions (e.g., pH 7.4, 37°C) to account for variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs, clarifying structure-activity relationships (SAR) .

- Metabolic Stability Assays : Assess ADME properties (e.g., hepatic microsome stability) to distinguish intrinsic activity from pharmacokinetic effects .

Q. How does the stereochemistry of the 2-aminopropyl group influence biological activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare (S)- and (R)-forms in vitro. For example, (S)-enantiomers of analogous compounds showed 10-fold higher affinity for serotonin receptors due to optimal hydrogen bonding .

- X-ray Crystallography : Resolve protein-ligand co-crystal structures to visualize stereochemical binding preferences (e.g., π-π stacking vs. hydrophobic interactions) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- HPLC-PDA/MS : Monitor degradation products (e.g., hydrolyzed benzonitrile to carboxylic acid) and quantify stability over time .

Experimental Design & Data Analysis

Q. How to design a SAR study for modifying the pyrazole and benzonitrile moieties?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with substituents (e.g., methyl, fluoro) at pyrazole C-3/C-5 or benzonitrile para-positions. For example, 4-methylbenzoyl analogs showed improved lipophilicity (logP 2.8 vs. 2.1) .

- Biological Screening : Test analogs against target panels (e.g., kinase inhibition) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. What methodologies address low reproducibility in synthetic yields across laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.